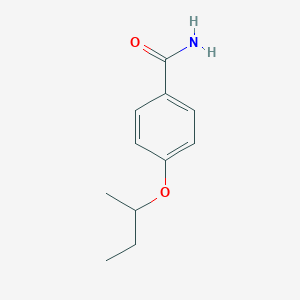

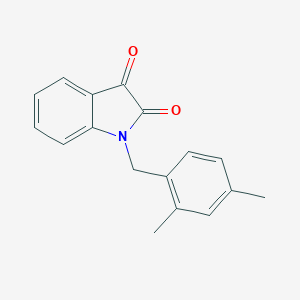

![molecular formula C19H19NO2 B346133 1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione CAS No. 688038-80-4](/img/structure/B346133.png)

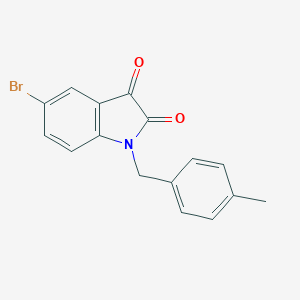

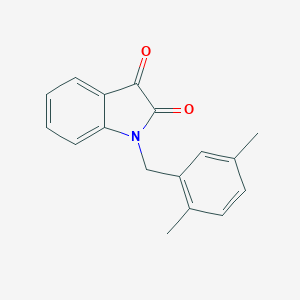

1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione

Vue d'ensemble

Description

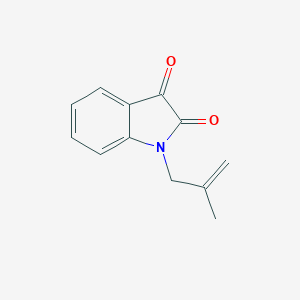

Indole is a heterocyclic compound that is widely used in the pharmaceutical industry. It is a key structural component of many natural products such as tryptophan and serotonin . The compound you mentioned seems to be a derivative of indole, with additional functional groups attached to it .

Synthesis Analysis

The synthesis of indole derivatives can be complex and varies depending on the specific compound being synthesized. Generally, it involves the formation of the indole ring, followed by various functionalization reactions .Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused to a pyrrole ring. This gives it aromatic stability. The specific compound you mentioned would have additional groups attached to this basic structure .Chemical Reactions Analysis

Indole and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical And Chemical Properties Analysis

Indole is a solid at room temperature and is soluble in many organic solvents. It is weakly basic and can form salts with acids .Applications De Recherche Scientifique

Antimicrobial Activity

1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. It could serve as a basis for developing new antibiotics or antifungal agents .

Neuroprotective Effects

Studies suggest that this compound may have neuroprotective properties. It could potentially mitigate oxidative stress, inflammation, and neuronal damage. Researchers are exploring its application in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-Inflammatory Potential

1-methyl-5-isobutylbenzylindole-2,3-dione has been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways and reduce cytokine production. Such properties could be valuable in treating inflammatory conditions .

Anticancer Activity

Researchers have examined the compound’s impact on cancer cells. It shows promise as an antitumor agent, potentially inhibiting cancer cell growth and inducing apoptosis. Further studies are needed to explore its specific mechanisms and potential clinical applications .

Analgesic Properties

Preliminary research suggests that this compound may have analgesic (pain-relieving) effects. It could be relevant in managing chronic pain conditions. However, more detailed investigations are required to validate its efficacy .

Photophysical Properties

Apart from its biological activities, 1-methyl-5-isobutylbenzylindole-2,3-dione exhibits interesting photophysical properties. Researchers have studied its absorption and emission spectra, which could have applications in materials science, sensors, or optoelectronics .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, influencing a broad spectrum of pharmacological activity .

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Result of Action

Similar compounds have been known to exhibit various biological activities, including antibacterial, antimycobacterial, and antitumor activities .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-methyl-5-propan-2-ylphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-12(2)14-9-8-13(3)15(10-14)11-20-17-7-5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENKWYSXUGLISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)CN2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401170793 | |

| Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione | |

CAS RN |

688038-80-4 | |

| Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688038-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[2-Methyl-5-(1-methylethyl)phenyl]methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401170793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-dichloro-4-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B346052.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]azepane](/img/structure/B346055.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B346056.png)

![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)